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Aminoquinazoline, 18

Cat. No.: B13871824
M. Wt: 425.9 g/mol
InChI Key: YYJKKZBMQNEKLK-UHFFFAOYSA-N
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Description

Significance of the Aminoquinazoline Scaffold in Medicinal Chemistry and Chemical Biology

The aminoquinazoline scaffold is a key structural motif found in numerous approved drugs and biologically active compounds. researchgate.net Its significance stems from its pleiotropic pharmacological profile, with derivatives exhibiting a broad spectrum of therapeutic applications. scielo.brbohrium.comscielo.br These include, but are not limited to, anticancer, antihypertensive, anti-inflammatory, antiviral, and antiparasitic activities. scielo.brbohrium.comscielo.br The success of early aminoquinazoline-based drugs, such as the α1-adrenoceptor antagonists prazosin, doxazosin, and terazosin (B121538) for hypertension and benign prostatic hyperplasia, paved the way for further exploration of this chemical class. scielo.brbohrium.com More recently, the approval of kinase inhibitors like gefitinib (B1684475) for non-small cell lung cancer has solidified the importance of the aminoquinazoline core in targeted therapies. bohrium.com

The versatility of the 4-aminoquinazoline scaffold allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of the resulting compounds. scielo.br This has led to the development of numerous derivatives with improved potency, selectivity, and pharmacokinetic profiles. scielo.br

Overview of Key Research Areas for Aminoquinazoline Derivatives

The broad biological activity of aminoquinazoline derivatives has led to their investigation in a multitude of research areas. scielo.br A primary focus has been in oncology, where these compounds have been extensively studied as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. bohrium.comresearchgate.net This includes targeting epidermal growth factor receptor (EGFR), a key player in several cancers. arabjchem.orgnih.gov

Beyond cancer, research has extended into neurodegenerative diseases, infectious diseases, and inflammatory conditions. scielo.br For instance, some derivatives are being explored for their potential in treating Alzheimer's disease. scielo.br In the realm of infectious diseases, aminoquinazolines have shown promise as antiviral, antibacterial, and antiparasitic agents. scielo.brbohrium.com The ongoing research into this scaffold continues to uncover new therapeutic possibilities. scielo.br

Specific Research Focus: Aminoquinazoline, 18 as a G Protein-Coupled Receptor Kinase 6 (GRK6) Inhibitor

A significant and recent development in the field is the identification of a specific 4-aminoquinazoline derivative, designated as compound 18 , as a potent and selective inhibitor of G protein-coupled receptor kinase 6 (GRK6). researchgate.netacs.orgresearchgate.net Genetic studies have implicated GRK6 as a critical kinase for the survival of multiple myeloma (MM) cells, making it a promising therapeutic target for this type of cancer. researchgate.netresearchgate.net

The discovery of this compound (also referred to as GRK6-IN-1) stemmed from the screening of a focused library of known kinase inhibitors, which identified initial hits with moderate potency against GRK6. researchgate.netacs.orgresearchgate.net Subsequent optimization and structure-activity relationship (SAR) studies led to the development of compound 18 , which exhibits a high degree of potency and selectivity for GRK6. researchgate.netacs.orgresearchgate.netthieme-connect.com This compound has demonstrated significant antiproliferative activity against MM cells and acts synergistically with the established MM drug bortezomib (B1684674). researchgate.netacs.orgresearchgate.net

Scope and Objectives of the Research Outline

This article will provide a detailed examination of this compound, focusing on its discovery, chemical properties, and biological activity as a GRK6 inhibitor. The primary objectives are to:

Detail the design, synthesis, and characterization of this compound.

Present and analyze the biochemical and cellular activity data of this compound.

Discuss the selectivity profile of this compound against a panel of other kinases.

Elucidate the structure-activity relationships (SAR) that led to the identification of this potent inhibitor.

By focusing on these specific aspects, this article aims to provide a comprehensive and scientifically accurate overview of the current knowledge regarding this compound and its potential as a targeted therapeutic agent.

Compound and Drug Information

Compound NameOther NamesRole
This compoundGRK6-IN-1G protein-coupled receptor kinase 6 (GRK6) inhibitor
BortezomibMultiple myeloma drug
Doxazosinα1-adrenoceptor antagonist
GefitinibEpidermal growth factor receptor (EGFR) inhibitor
Prazosinα1-adrenoceptor antagonist
Terazosinα1-adrenoceptor antagonist

Research Findings on this compound

FindingDetails
Potency IC50 value of 6 nM against GRK6. researchgate.netacs.orgresearchgate.net Another source reports an IC50 of 3.8-8 nM. medchemexpress.com A third source states an IC50 of 120 nM. targetmol.com
Selectivity Selective against a panel of 85 kinases. researchgate.netacs.orgresearchgate.net Also inhibits GRK1, GRK4, GRK5, and GRK7 with IC50s of 52, 22, 12, and 6.4 nM, respectively. medchemexpress.com
Cellular Activity Potent cellular target engagement and antiproliferative activity against multiple myeloma (MM) cells. researchgate.netacs.orgresearchgate.net Inhibits the proliferation of various MM cell lines with IC50s of 1-3 μM after 3 days of incubation. medchemexpress.com
Synergy Synergistic with bortezomib in MM cells. researchgate.netacs.orgresearchgate.net
Development Developed from initial hits identified from a focused library of known kinase inhibitors through structure-activity relationship (SAR) studies. researchgate.netthieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H20ClN5 B13871824 Aminoquinazoline, 18

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H20ClN5

Molecular Weight

425.9 g/mol

IUPAC Name

6-[1-(4-chloroanilino)-6-methylisoquinolin-5-yl]-N-methylquinazolin-2-amine

InChI

InChI=1S/C25H20ClN5/c1-15-3-9-21-20(11-12-28-24(21)30-19-7-5-18(26)6-8-19)23(15)16-4-10-22-17(13-16)14-29-25(27-2)31-22/h3-14H,1-2H3,(H,28,30)(H,27,29,31)

InChI Key

YYJKKZBMQNEKLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)C4=CC5=CN=C(N=C5C=C4)NC

Origin of Product

United States

Synthetic Methodologies for Aminoquinazoline Derivatives

Classical and Established Synthetic Routes to the Quinazoline (B50416) Core

Traditional methods for constructing the quinazoline ring system often rely on the cyclization of readily available starting materials. These established routes have been instrumental in the development of numerous quinazoline-based compounds.

Cyclocondensation Reactions from Anthranilic Acid Derivatives

A cornerstone of quinazoline synthesis involves the cyclocondensation of anthranilic acid and its derivatives. bu.edu.eg The Niementowski reaction, first described in 1895, involves heating anthranilic acid with an excess of formamide (B127407) to produce 4(3H)-quinazolinone. bu.edu.eg This foundational method has undergone numerous modifications to improve yields and expand its scope. researchgate.net

One common approach involves the reaction of anthranilic acid derivatives with various C1 sources like formic acid or its esters and amides to yield 4(3H)-quinazolines. bu.edu.eg Alternatively, anthranilic acid derivatives can be converted to anthranilamides, which then undergo ring closure with reagents such as formamide or acetic anhydride (B1165640) to form 4(3H)-quinazolinones. bu.edu.eg These quinazolinone intermediates are crucial, as they can be subsequently converted to aminoquinazolines. scielo.br A widely used sequence involves the chlorination of the 4-quinazolinone, followed by functionalization with an appropriate amine. scielo.br

Microwave-assisted modifications of the Niementowski condensation have been shown to significantly reduce reaction times and, in some cases, improve yields. researchgate.netnih.gov For instance, the cyclocondensation of anthranilic acid with thiocarbamate salts of anilines under microwave irradiation provides 3-aryl-2-thio-quinazolin-4(3H)-ones efficiently. researchgate.net

Starting MaterialReagent(s)ProductKey Features
Anthranilic acidFormamide4(3H)-QuinazolinoneNiementowski reaction, often requires high temperatures. bu.edu.eg
Anthranilic acid derivativesFormic acid, esters, amides4(3H)-QuinazolinonesDirect cyclization. bu.edu.eg
AnthranilamidesFormamide, Acetic Anhydride4(3H)-QuinazolinonesTwo-step process from anthranilic acid. bu.edu.eg
Anthranilic acidThio carbamate (B1207046) salts3-Aryl-2-thio-quinazolin-4(3H)-onesMicrowave-assisted, shorter reaction times. researchgate.net

Reactions Involving 2-Aminobenzonitriles as Precursors

2-Aminobenzonitriles serve as versatile starting materials for the synthesis of various quinazoline derivatives. scielo.br One strategy involves a [4+2] annulation reaction between N-benzyl cyanamides and 2-aminobenzonitriles, mediated by hydrochloric acid, to produce 2-amino-4-iminoquinazolines. mdpi.com A plausible mechanism for this transformation begins with the protonation of the N-benzyl cyanamide (B42294) under acidic conditions, which enhances the electrophilicity of the cyanamide carbon. The amino group of 2-aminobenzonitrile (B23959) then attacks this electrophilic carbon to form an amidine intermediate. This intermediate subsequently undergoes intramolecular cyclization via nucleophilic addition, followed by intramolecular isomerization to yield the final product. mdpi.com

In another approach, 2-aminobenzonitriles can be directly transformed into quinazolinones through a tandem reaction using an aliphatic alcohol-water system, catalyzed by a ruthenium(II) complex. rsc.org This method is noted for its sustainability and ability to produce good to excellent yields. rsc.org Furthermore, cobalt-catalyzed tandem transformations of 2-aminobenzonitriles in an alcohol-water system have also been developed, employing a cheap and readily available cobalt salt and a specific phosphine (B1218219) ligand. acs.org

The synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide has also been explored. nih.govrsc.org Interestingly, this reaction can proceed efficiently in water without the need for a catalyst, offering a green and simple route to these compounds. rsc.org Various catalysts, including organic and inorganic bases, have also been employed to promote this cyclization. nih.gov

Starting MaterialReagent(s)Catalyst/MediatorProduct
2-Aminobenzonitrile, N-Benzyl cyanamide-Hydrochloric acid2-Amino-4-iminoquinazoline mdpi.com
2-Aminobenzonitrile, Aliphatic alcohol-Ruthenium(II) complexQuinazolinone rsc.org
2-Aminobenzonitrile, Aliphatic alcohol-Cobalt salt, Phosphine ligandQuinazolinone acs.org
2-Aminobenzonitrile, Carbon dioxide-None (in water)Quinazoline-2,4(1H,3H)-dione rsc.org
2-Aminobenzonitrile, Carbon dioxideDiethanolamineWaterQuinazoline-2,4(1H,3H)-dione nih.gov

Regioselective Nucleophilic Aromatic Substitution (SNAr) for 4-Aminoquinazoline Formation

The regioselective nucleophilic aromatic substitution (SNAr) is a powerful and extensively documented method for the synthesis of 4-aminoquinazolines, which are considered a privileged scaffold in medicinal chemistry. mdpi.comdntb.gov.uanih.gov This approach typically involves the use of a 2,4-dichloroquinazoline (B46505) precursor, where the chlorine atom at the 4-position is selectively replaced by an amine nucleophile. mdpi.comdntb.gov.uanih.gov

The reaction of 2,4-dichloroquinazoline with a primary or secondary amine preferentially occurs at the C4 position, yielding 2-chloro-4-aminoquinazolines. mdpi.comkuleuven.be This regioselectivity is a key feature of this synthetic route. mdpi.comdntb.gov.uanih.gov The resulting 2-chloro-4-aminoquinazoline can be further functionalized at the C2 position, although this subsequent substitution often requires more forcing conditions, such as higher temperatures or the use of microwave irradiation. mdpi.com

The synthesis of the 2,4-dichloroquinazoline precursor itself can be achieved by refluxing quinazoline-2,4-diol with phosphorus oxychloride (POCl3) and a base like diisopropylethylamine (DIPEA). kuleuven.be

The regioselectivity of the SNAr reaction on 2,4-dichloroquinazoline is largely preserved across a variety of reaction conditions, including different nucleophiles (primary and secondary amines), solvents, and temperatures. mdpi.com The reaction time can vary from minutes to several hours depending on the reactivity of the specific quinazoline derivative and the nucleophilicity of the amine used. mdpi.com

Theoretical studies, such as Density Functional Theory (DFT) calculations, have provided insight into the basis for this regioselectivity. mdpi.comdntb.gov.uanih.gov These calculations reveal that the carbon atom at the C4 position of the 2,4-dichloroquinazoline has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack than the C2 position. mdpi.comdntb.gov.uanih.gov This is further supported by calculations showing a lower activation energy for nucleophilic attack at the C4 position. mdpi.comdntb.gov.uanih.gov The structural confirmation of the 4-amino substitution pattern can be verified using 2D-NMR techniques. mdpi.comnih.govresearcher.life

PrecursorNucleophileProductKey Findings on Regioselectivity
2,4-DichloroquinazolinePrimary or Secondary Amine2-Chloro-4-aminoquinazolineHighly regioselective for the C4 position. mdpi.comkuleuven.be
2,4-DichloroquinazolineVarious Amines2-Chloro-4-aminoquinazolineRegioselectivity is maintained under different reaction conditions. mdpi.com
2,4-DichloroquinazolineAmine Nucleophile2-Chloro-4-aminoquinazolineC4 is more electrophilic due to a higher LUMO coefficient. mdpi.comdntb.gov.uanih.gov
S<sub>N</sub>Ar on 2,4-Dichloroquinazoline Precursors

Modern and Efficient Synthetic Strategies

Recent advancements include the development of one-pot, multi-component reactions. For instance, 4-aminoquinazolines can be synthesized in good yields through a one-pot, three-component reaction of anthranilonitrile, acyl chlorides, and ammonium (B1175870) acetate (B1210297), catalyzed by silica-supported Preyssler nanoparticles under reflux conditions. tandfonline.com

Metal-catalyzed reactions have also emerged as a powerful tool. A copper-catalyzed three-component reaction involving 2-aminobenzonitriles, aryl boronic acids, and amines has been developed for the one-pot synthesis of 2-aminoquinazolines. mdpi.com Furthermore, a metal-free oxidative annulation approach provides a simple and efficient route to 2-aminoquinazoline (B112073) derivatives under mild conditions, utilizing readily available starting materials. nih.gov This method allows for the incorporation of both free and cyclic amines, enhancing structural diversity. nih.gov

Flow chemistry represents another modern approach, offering reproducible and scalable access to chemical processes that can be problematic in traditional batch setups. chim.it Continuous-flow SNAr reactions between 2-chloroquinazoline (B1345744) and amines have been successfully implemented. chim.it

One-Pot and Multicomponent Reactions for 4-Aminoquinazoline Synthesis

One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. These strategies are particularly valuable for constructing the 4-aminoquinazoline core.

Three-Component Reactions (e.g., Anthranilonitrile, Acylchlorides, Ammonium Acetate)

A notable example of a three-component reaction for the synthesis of 4-aminoquinazolines involves the condensation of anthranilonitrile, various acyl chlorides, and ammonium acetate. tandfonline.comtandfonline.com This one-pot approach provides a direct and efficient route to a range of 2-substituted-4-aminoquinazolines. The reaction is often facilitated by a catalyst, such as silica-supported Preyssler nanoparticles, which can be recycled, adding to the green credentials of the method. tandfonline.comlookchem.comresearchgate.net The use of a catalyst has been shown to be crucial, as the reaction does not proceed in its absence. tandfonline.com The yields of these reactions are generally good to excellent, with electron-withdrawing groups on the benzoyl chloride derivatives tending to increase the reaction yield. tandfonline.com

A plausible mechanism for this transformation involves the initial reaction of anthranilonitrile with the acyl chloride to form an N-acyl intermediate. Subsequent addition of ammonium acetate leads to the formation of the amino group at the C4 position and cyclization to the quinazoline ring. tandfonline.com

Table 1: Examples of 4-Aminoquinazolines Synthesized via a Three-Component Reaction

Entry Acyl Chloride Product Yield (%)
1 Benzoyl chloride 2-Phenyl-4-aminoquinazoline 85
2 4-Chlorobenzoyl chloride 2-(4-Chlorophenyl)-4-aminoquinazoline 90
3 4-Methylbenzoyl chloride 2-(p-Tolyl)-4-aminoquinazoline 82
4 Acetyl chloride 2-Methyl-4-aminoquinazoline 78

Data compiled from representative literature. tandfonline.comtandfonline.comlookchem.com

Another efficient copper-catalyzed one-pot, three-component synthesis of 4-aminoquinazolines utilizes 2-iodo- or 2-bromobenzimidamides, aldehydes, and sodium azide. nih.govorganic-chemistry.org This process involves a sequence of copper-catalyzed SNAr substitution, reduction, cyclization, oxidation, and tautomerization to afford the final products in good yields. nih.govorganic-chemistry.org

Metal-Free Oxidative Annulation Approaches for 2-Aminoquinazoline Derivatives

In recent years, there has been a significant drive towards the development of metal-free synthetic methods to avoid the cost and potential toxicity of residual metals in the final products. For the synthesis of 2-aminoquinazolines, metal-free oxidative annulation has emerged as a powerful strategy. mdpi.comnih.govnih.gov

One such approach involves the reaction of 2-aminobenzophenones with cyanamides in the presence of an acid or base catalyst. mdpi.comnih.gov For instance, the reaction of 2-aminobenzophenone (B122507) with unsubstituted cyanamide or 4-morpholinecarbonitrile (B73717) can be mediated by p-toluenesulfonic acid (PTSA) or potassium tert-butoxide (KOtBu) to yield 2-aminoquinazolines. mdpi.comnih.gov This method is tolerant of a variety of functional groups, particularly strong electron-withdrawing groups on the aromatic ring, and provides the desired products in good yields. mdpi.com The proposed mechanism involves either acid-catalyzed activation of the cyanamide followed by nucleophilic attack from the amino group of the 2-aminobenzophenone, or base-mediated deprotonation of the amine to form a more potent nucleophile. mdpi.com

Table 2: Metal-Free Synthesis of 2-Aminoquinazolines

Entry Amine Source Catalyst Product Yield (%)
1 Cyanamide PTSA 2-Amino-4-phenylquinazoline 78
2 4-Morpholinecarbonitrile KOtBu 2-Morpholino-4-phenylquinazoline 81

Data represents findings from studies on metal-free oxidative annulation. mdpi.comnih.gov

Acid-Mediated [4+2] Annulation for 2-Aminoquinazoline Synthesis

Acid-mediated [4+2] annulation reactions provide another efficient route to 2-aminoquinazoline derivatives. researchgate.netmdpi.comresearchgate.net A notable example is the reaction between N-benzyl cyanamides and 2-amino aryl ketones, mediated by hydrochloric acid in a solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). researchgate.netmdpi.com This method demonstrates broad substrate scope and good functional group tolerance, leading to high yields of the desired 2-aminoquinazolines. researchgate.netmdpi.com

The reaction can also be extended to the use of 2-aminobenzonitriles in place of 2-amino aryl ketones, which results in the formation of 2-amino-4-iminoquinazolines. researchgate.netmdpi.comresearchgate.net A plausible mechanism suggests that the acid protonates the N-benzyl cyanamide, which increases the electrophilicity of the cyano carbon, facilitating the subsequent nucleophilic attack and cyclization cascade. mdpi.com

Microwave-Assisted Synthesis (where applicable to aminoquinazolines)

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and often enable reactions that are sluggish under conventional heating. This technology has been successfully applied to the synthesis of various aminoquinazoline derivatives. acs.orgnih.govfrontiersin.orgnih.gov

For instance, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline (B184009) and aryl heterocyclic amines can be significantly expedited using microwave irradiation in a solvent like 2-propanol. nih.gov This method drastically reduces reaction times from hours to minutes and often results in higher product yields compared to classical heating methods. nih.gov

Another example is the microwave-assisted synthesis of fluorinated 2-alkylthio-4-aminoquinazolines from o-fluorobenzonitriles and S-alkyl isothiouronium salts using basic alumina (B75360) as a solid support and base. acs.orgfrontiersin.org This environmentally benign protocol features improved energy efficiency, a broad substrate scope, and is applicable to gram-scale synthesis. acs.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 4-Aminoquinazoline Derivative

Method Reaction Time Yield (%)
Conventional Heating 12 hours 37.3
Microwave Irradiation 20 minutes 85.2

Illustrative data based on the synthesis of a representative N-aryl substituted-4-aminoquinazoline. nih.gov

Asymmetric Synthesis of Chiral Aminoquinazoline Derivatives

The development of methods for the asymmetric synthesis of chiral aminoquinazolines is of great interest due to the potential for enantiomerically pure compounds to exhibit improved pharmacological properties. While this area is less developed than the synthesis of achiral analogues, some progress has been made.

One approach involves the use of chiral building blocks derived from natural sources, such as amino acids, to introduce a chiral center into the quinazoline scaffold. chim.it For example, chiral 2-substituted-3-aminoquinazolin-4(3H)-ones can be prepared from chiral α-hydroxy acids (derived from amino acids like L-valine or from enantiomerically pure mandelic acid). chim.it These chiral 3-aminoquinazolinones can then be used as precursors for the synthesis of more complex chiral structures, such as atropisomeric biquinazolines. chim.it

Another strategy involves the asymmetric hydrogenation of prochiral substrates. For instance, Ni-catalyzed asymmetric hydrogenation of cyclic N-sulfonyl ketimino esters has been shown to produce chiral α-monosubstituted α-amino acid derivatives with excellent enantioselectivities. rsc.org While not directly yielding aminoquinazolines, this methodology demonstrates the potential for catalytic asymmetric methods to be applied to related heterocyclic systems. Furthermore, the synthesis of enantiomerically pure (S)-4-aminoquinazoline alcohols has been achieved from (S)-quinazolinone alcohols through a sequence of chlorination, nucleophilic substitution, and deacetylation. researchgate.net

Functionalization and Derivatization Strategies for Specific Aminoquinazoline Target Structures

The functionalization and derivatization of the aminoquinazoline core are crucial for the development of new therapeutic agents and for structure-activity relationship (SAR) studies. A common strategy involves the synthesis of a key intermediate, such as a 4-chloroquinazoline, which can then be subjected to various nucleophilic substitution reactions to introduce diversity at the 4-position. scielo.brkuleuven.be

For example, 4-chloroquinazolines, readily prepared from the corresponding quinazolin-4(3H)-ones, serve as versatile electrophiles for reaction with a wide range of amines to generate diverse 4-aminoquinazoline libraries. nih.govscielo.br This approach is widely employed for the synthesis of 4-anilinoquinazolines, a class of compounds that includes several approved kinase inhibitors. scielo.br

Functionalization at the 2-position can be achieved through various methods. For instance, starting from anthranilamides, cyclization with aldehydes can yield 2-substituted-4-quinazolinones, which can be further elaborated. scielo.br Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have also been utilized to introduce aryl or heteroaryl groups at specific positions on the quinazoline ring, allowing for the synthesis of complex, highly functionalized derivatives. Furthermore, the direct amination of quinazolin-4(3H)-ones using hexamethyldisilazane (B44280) (HMDS) as a mediator provides a one-pot, environmentally friendlier alternative to the classical chlorination-amination sequence. scielo.brresearchgate.net

Introduction of Substituents at the Quinazoline Ring (e.g., 2-, 4-, 6-Positions)

The functionalization of the quinazoline ring is a cornerstone of synthetic strategies, allowing for the generation of diverse chemical libraries. The most common and well-established methods target the 2- and 4-positions, with various approaches available for introducing a wide range of substituents.

A primary and widely utilized route for preparing 4-aminoquinazolines begins with derivatives of anthranilic acid. scielo.br This process typically involves the synthesis of key 4-quinazolinone intermediates, which are subsequently subjected to a chlorination reaction. scielo.br The resulting 4-chloroquinazoline is a versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions. The reaction of 2,4-dichloroquinazoline precursors with nucleophiles such as anilines, benzylamines, and aliphatic amines demonstrates high regioselectivity, with the substitution occurring preferentially at the 4-position to yield 2-chloro-4-aminoquinazoline derivatives. mdpi.com

Functionalization at the 2-position is also a common objective. One method involves the cyclization of anthranilamides with aldehydes to produce 2-substituted-4-quinazolinones. scielo.br Alternative syntheses for 2-substituted quinazolin-4(3H)-ones include an iron(III) chloride-catalyzed reaction of isatoic anhydride with amidoxime (B1450833) derivatives and copper-catalyzed domino reactions between alkyl halides and anthranilamides. organic-chemistry.orgmdpi.com A multi-step pathway to synthesize novel 2-substituted-4-aminoquinazoline derivatives starts from (S)-(+)-mandelic acid and 2-aminobenzamide, proceeding through condensation, intramolecular cyclization, oxidation, chlorination, and a final coupling reaction. magtechjournal.com Research has also demonstrated the successful synthesis of 6-mono and 2,6-di-substituted quinazolinones, showcasing the possibility of functionalizing the benzene (B151609) ring portion of the scaffold. researchgate.net

The following table summarizes selected synthetic approaches for substituted aminoquinazolines and the research findings associated with the synthesized compounds.

Target Position Starting Materials Key Reagents/Catalysts Product Type Research Findings Reference
4-Position 2,4-Dichloroquinazoline, Amines (various)Base (e.g., DIPEA), Solvent (e.g., EtOH)2-Chloro-4-aminoquinazolinesHigh regioselectivity for substitution at C4. mdpi.com
2-Position Anthranilamides, Alkyl halidesCopper(I) bromide2-Substituted quinazolin-4(3H)-onesReaction tolerates a wide range of functional groups. organic-chemistry.org
2-Position Isatoic anhydride, Amidoxime derivativesIron(III) chloride2-Substituted quinazolin-4(3H)-onesAn efficient method for producing 2-substituted intermediates. mdpi.com
2-Position (S)-(+)-mandelic acid, 2-AminobenzamideMulti-step (condensation, cyclization, chlorination, etc.)2-Substituted-4-aminoquinazolinesCompounds 8b and 8c showed significant inhibitory effects against K562 cancer cells with IC₅₀ values of 3.31 µM and 2.03 µM, respectively. magtechjournal.com

Hybridization Approaches (e.g., Benzofuran-Aminoquinazoline, Indole-Aminoquinazoline)

Molecular hybridization is a rational drug design strategy that combines two or more pharmacophores into a single molecule. This approach aims to create novel compounds with potentially enhanced affinity, selectivity, or a multi-target profile. The 4-aminoquinazoline scaffold has been successfully hybridized with various heterocyclic systems, including indoles and benzofurans.

Indole-Aminoquinazoline Hybrids

The indole (B1671886) nucleus is a prominent feature in many biologically active compounds. Several synthetic routes have been developed to fuse this moiety with the aminoquinazoline scaffold. One common method involves the amination of 2-aryl-4-chloroquinazolines with 7-aminoindoles, which can be prepared from pyrrole-3-carboxaldehydes. mdpi.comresearchgate.netacs.org This reaction, often conducted in the presence of an acid catalyst, couples the two heterocyclic systems via an amino linker. researchgate.net An alternative strategy involves linking 1H-indole-2,3-dione (isatin) to the 4-aminoquinazoline scaffold. rsc.org Research into these hybrids has shown promising results; for example, specific indole-aminoquinazoline hybrids have demonstrated significant inhibitory activity against the epidermal growth factor receptor (EGFR). mdpi.comresearchgate.net

Benzofuran-Aminoquinazoline Hybrids

Similar to indoles, benzofurans are a class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of benzofuran-appended 4-aminoquinazoline hybrids has been reported as a strategy to develop new therapeutic agents. unisa.ac.zaup.ac.za A series of 2-arylbenzo[b]furan–appended 4-aminoquinazoline hybrids were prepared and evaluated for their biological activities. up.ac.zanih.gov These syntheses typically involve coupling a benzofuran (B130515) moiety to the 4-position of the quinazoline ring. unisa.ac.zaup.ac.za

The data table below presents findings from studies on these hybrid molecules, highlighting their potential as enzyme inhibitors.

Hybrid Type Example Compound(s) Synthetic Approach Research Findings Reference
Indole-Aminoquinazoline Hybrids 4f and 4gAmination of 2-aryl-4-chloroquinazolines with 7-aminoindoles.Compounds 4f and 4g exhibited inhibitory activity towards EGFR with IC₅₀ values of 52.5 nM and 40.7 nM, respectively, comparable to the standard gefitinib (B1684475) (IC₅₀ = 38.9 nM). mdpi.comresearchgate.net mdpi.comresearchgate.net
Indole-Aminoquinazoline Isatin-4-aminoquinazoline hybrids (41, 42, 43)Linking of 1H-indole-2,3-dione (isatin) to the 4-aminoquinazoline scaffold.Compounds 41, 42, and 43 were potent against the HepG2 cell line, with IC₅₀ values in the range of 1–2.4 μM. rsc.org rsc.org
Benzofuran-Aminoquinazoline Hybrids 10d and 10ePreparation of 2-arylbenzo[b]furan–appended 4-aminoquinazoline hybrids.Compounds 10d and 10e showed significant EGFR-tyrosine kinase inhibitory activity with IC₅₀ values of 29.3 nM and 31.1 nM, respectively. up.ac.za up.ac.za

Reaction Mechanisms and Mechanistic Elucidation in Aminoquinazoline Synthesis

Detailed Pathways of Key Cyclization and Annulation Reactions

The construction of the quinazoline (B50416) scaffold often relies on cyclization and annulation reactions. A common strategy is the [4+2] annulation, where a four-atom component reacts with a two-atom component to form the six-membered heterocyclic ring.

For instance, one acid-mediated method involves the reaction between 2-amino aryl ketones and N-benzyl cyanamides. mdpi.comresearchgate.net A plausible mechanism for this transformation begins with the protonation of the N-benzyl cyanamide (B42294) under acidic conditions. mdpi.com This protonation enhances the electrophilicity of the cyanamide carbon, making it susceptible to nucleophilic attack by the amino group of the 2-amino aryl ketone. This attack forms an amidine intermediate, which then isomerizes. mdpi.com The subsequent step is an intramolecular cyclization, where the second amino group attacks the carbonyl carbon, leading to a cyclic intermediate. Finally, this intermediate undergoes aromatization through the elimination of a water molecule to yield the 2-aminoquinazoline (B112073) product. mdpi.comnih.gov

Another pathway involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides to form 2-amino-4-iminoquinazolines. mdpi.com The mechanism is similar up to the formation of the amidine intermediate. However, the intramolecular cyclization involves the nitrile group instead of a carbonyl, leading to the imino-substituted product. mdpi.com

Metal-free oxidative annulation provides another route. A proposed mechanism suggests that a weak acid can protonate the cyano group of a cyanamide, increasing the electrophilicity of the cyanamide carbon for attack by an amine. nih.gov This is followed by cyclization and elimination to form the 2-aminoquinazoline. Conversely, a base can deprotonate the amine, increasing its nucleophilicity for attack on the cyanamide carbon, followed by ring closure. nih.gov

Mechanistic Insights into Regioselective SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is a pivotal reaction for introducing amino groups onto the quinazoline ring, particularly when starting from di-substituted precursors like 2,4-dichloroquinazoline (B46505). The regioselectivity of this reaction, which overwhelmingly favors substitution at the C4 position, is governed by a combination of electronic and energetic factors. mdpi.comnih.govtandfonline.com

While calculations of atomic charges on 2,4-dichloroquinazoline indicate that the C2 carbon is more electron-deficient than the C4 carbon, this does not solely dictate the site of nucleophilic attack. mdpi.com A more accurate predictor of reactivity in SNAr reactions is the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO represents the region where the molecule is most likely to accept electrons from an incoming nucleophile.

Computational studies using Density Functional Theory (DFT) have shown that the C4 position of 2,4-dichloroquinazoline has a significantly higher LUMO coefficient compared to the C2 position. mdpi.comnih.govdntb.gov.ua This larger coefficient indicates that the LUMO is more localized at C4, making it the more favorable site for nucleophilic attack. This electronic preference holds true for various substituted 2,4-dichloroquinazolines and a range of amine nucleophiles, including anilines, benzylamines, and aliphatic amines. mdpi.com

Table 1: Calculated Atomic Charges and LUMO Coefficients for 2,4-Dichloroquinazoline Calculations performed at the ωB97X-D/6-31G(d) level of theory with a C-PCM solvation model.

AtomElectrostatic ChargeNatural ChargeMulliken ChargeLUMO Coefficient
C20.5280.5700.3800.165
C40.3200.2880.2180.354
Data sourced from a study by de Oliveira et al. mdpi.com

To further understand the observed regioselectivity, researchers have calculated the activation energies for nucleophilic attack at both the C2 and C4 positions. mdpi.comnih.gov The reaction pathway with the lower activation energy is kinetically favored and will proceed at a faster rate, leading to the major product.

DFT calculations modeling the attack of an aniline (B41778) nucleophile on 2,4-dichloroquinazoline have confirmed that the transition state for substitution at the C4 position is lower in energy than the transition state for substitution at the C2 position. mdpi.comnih.gov This lower activation barrier for the C4 pathway is consistent with the experimental observation that 4-amino-2-chloroquinazolines are the predominant products. mdpi.comnih.govbeilstein-journals.org The formation of 2,4-diaminoquinazolines typically requires a second, more forceful substitution step under harsher conditions like higher temperatures or microwave irradiation, which is necessary to overcome the higher activation energy for substitution at the C2 position. mdpi.com

A mechanistic study on the reaction of 5,7-dinitroquinazoline-4-one with methylamine (B109427) showed that the formation of the 4-substituted isomer is favored due to both its greater stability and a lower activation barrier. dntb.gov.ua Intramolecular hydrogen bonding between the amine and the carbonyl group at the peri-position was found to stabilize the transition state, guiding the regioselective attack. researchgate.net

Electronic Factors Governing Nucleophilic Attack (e.g., LUMO Coefficient Analysis)

Role of Catalysts in Promoting Aminoquinazoline Formation

Catalysts play a significant role in enhancing the efficiency and scope of aminoquinazoline synthesis. Both transition-metal catalysts and acid catalysts are commonly employed.

Copper-catalyzed reactions have proven effective for synthesizing 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives. organic-chemistry.org One method involves the reaction of substituted 2-bromobenzonitriles with amidines or guanidine, using CuI as the catalyst, N,N'-dimethylethylenediamine (DMEDA) as a ligand, and K₂CO₃ as a base. organic-chemistry.org The proposed mechanism involves an Ullmann-type coupling followed by an intramolecular nucleophilic attack. organic-chemistry.org Another efficient copper-catalyzed, one-pot, three-component synthesis reacts 2-halo-benzimidamides, aldehydes, and sodium azide. This sequence proceeds through a cascade of copper-catalyzed SNAr substitution, reduction, cyclization, oxidation, and tautomerization. organic-chemistry.org

Palladium and ruthenium have also been used in cyclization and C-H activation/annulation reactions to build the quinazoline core. mdpi.comnih.gov Furthermore, iodine-catalyzed tandem cyclization of 2-aminoaryl ketone oximes with isocyanides provides a transition-metal-free route to 2-aminoquinazolines. researchgate.net

Acid catalysis is also prevalent. Hydrochloric acid can be used as a mediator in the [4+2] annulation of N-benzyl cyanamides with 2-amino aryl ketones or 2-aminobenzonitriles. mdpi.comresearchgate.net In other systems, silica-supported Preyssler nanoparticles, a type of heteropolyacid, have been shown to effectively catalyze the one-pot, three-component reaction of anthranilonitrile, acyl chlorides, and ammonium (B1175870) acetate (B1210297) to yield 4-aminoquinazolines. tandfonline.com

Studies on Intermediate Formation and Rearrangement Mechanisms (e.g., Dimroth Rearrangement)

The synthesis of substituted aminoquinazolines can sometimes proceed through rearrangement reactions, with the Dimroth rearrangement being a notable example. uzh.chingentaconnect.com This rearrangement typically involves the interchange of an exocyclic and a ring substituent in a heterocyclic system. acs.org

One study demonstrated that the reaction of 2-amino-N'-arylbenzamidines with orthoesters initially leads to quinazolin-4(3H)-imines. ingentaconnect.com These intermediates can then be transformed into 4-arylaminoquinazolines by heating in acetic acid, following a Dimroth rearrangement mechanism. ingentaconnect.com Similarly, the reaction of anthranilonitriles with phenyl isoselenocyanate is proposed to proceed via a Dimroth rearrangement of an intermediate to form 4-(phenylamino)quinazoline-2(1H)-selones. uzh.ch

However, it is important to note that not all apparent rearrangements follow the classic Dimroth pathway. DFT calculations have shown that for some systems, such as the rearrangement of a 3-aminothiocarbonylquinazoline, a mdpi.comorganic-chemistry.org-sigmatropic shift is energetically much more favorable than a true Dimroth rearrangement, which would involve ring-opening and closing steps. acs.orgresearchgate.net The use of microwave acceleration has also been applied to facilitate the Dimroth rearrangement in the synthesis of complex quinazoline derivatives. nih.gov

Protonation Patterns and Basicity Behavior of Aminoquinazoline Derivatives

The basicity of aminoquinazoline derivatives, and thus their behavior in biological systems, is determined by the location of protonation. Aminoquinazolines possess multiple nitrogen atoms that can potentially be protonated: the two ring nitrogens (N1 and N3) and the exocyclic amino group nitrogen.

Theoretical studies using DFT have been conducted to determine the most likely site of protonation. dergipark.org.tr For 4-aminoquinazoline derivatives, calculations have shown that protonation at the N1 position yields the most stable cation. dergipark.org.trresearchgate.net This preference is attributed to the ability of the resulting protonated form to be stabilized by a para-quinoid resonance structure. researchgate.net

The pKa values of these compounds are influenced by the substituents on the quinazoline ring. Electron-donating groups, such as a methyl group at the 6-position, increase the basicity (higher pKa), while electron-withdrawing groups like halogens decrease it. dergipark.org.tr For instance, the calculated pKa for N1 protonation of 6-methyl-4-aminoquinazoline is 5.59, whereas for 6-bromo-4-aminoquinazoline it is 3.75. dergipark.org.tr The introduction of additional electron-donating groups at the 4-position, such as replacing an amino group with a dimethylamino group, can further increase the basicity by about one pKa unit. researchgate.net

Table 2: Calculated pKa Values for N1 Protonation of Substituted 4-Aminoquinazolines Calculations performed using the B3LYP/6-31G(d) method.

6-SubstituentCalculated pKa (N1 Protonation)
-CH₃5.59
-H5.45
-OCH₃5.27
-Cl3.79
-Br3.75
Data sourced from a study by Funda et al. dergipark.org.tr

Structure Activity Relationship Sar Studies of Aminoquinazoline Derivatives

General Principles of SAR for the Aminoquinazoline Scaffold

The 4-aminoquinazoline core is a versatile scaffold for designing kinase inhibitors. researchgate.netnih.gov SAR studies have revealed several key principles for achieving potent inhibition of various kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov

A critical interaction for the activity of many 4-anilinoquinazoline (B1210976) inhibitors is the formation of hydrogen bonds within the ATP-binding site of the target kinase. nih.govdrugdesign.org Specifically, the nitrogen at position 1 (N-1) of the quinazoline (B50416) ring often acts as a hydrogen bond acceptor with a methionine residue in the kinase's hinge region. nih.govdrugdesign.org The N-3 atom can also contribute to binding, sometimes through a water-mediated hydrogen bond with a threonine residue. nih.gov

Substitutions on the quinazoline core and the associated aniline (B41778) ring are crucial for modulating potency and selectivity. researchgate.net For instance, in the context of EGFR inhibitors, small lipophilic groups like halogens at the meta-position of the aniline ring can lead to favorable interactions within a hydrophobic region of the ATP-binding site, thereby enhancing potency. researchgate.netdrugdesign.org The C-4, C-6, and C-7 positions on the quinazoline ring are considered key sites for modification to design new kinase inhibitors. researchgate.net The secondary amine linking the quinazoline and the phenyl group is also considered crucial for the activity of many kinase inhibitors. semanticscholar.org

SAR of Aminoquinazoline, 18 as a G Protein-Coupled Receptor Kinase 6 (GRK6) Inhibitor

G protein-coupled receptor kinase 6 (GRK6) has been identified as a critical kinase for the survival of multiple myeloma cells, making it a promising therapeutic target. nih.govacs.org A focused screening of a kinase inhibitor library led to the identification of a 4-aminoquinazoline series with activity against GRK6. nih.govthieme-connect.com Subsequent optimization efforts, including extensive SAR studies, resulted in the discovery of this compound (also referred to as compound 18 or GRK6-IN-1), a potent and selective GRK6 inhibitor. nih.govthieme-connect.comvulcanchem.comresearchgate.net

Elucidation of Key Structural Features for GRK6 Affinity and Selectivity

The development of this compound involved a systematic exploration of the 4-aminoquinazoline scaffold to enhance potency and selectivity for GRK6. nih.gov The initial hits from a library screen possessed moderate biochemical potency, with IC₅₀ values in the range of 120–180 nM. vulcanchem.com Through SAR-guided optimization, analogues with significantly improved potency (IC₅₀ < 10 nM) were developed. nih.gov

This compound emerged from these studies with a final IC₅₀ value of 6 nM against GRK6. nih.govacs.org A key factor in its high affinity is the specific arrangement of substituents on the 4-aminoquinazoline core, which allows for optimal interactions within the GRK6 active site. researchgate.net The structural design of GRK6 inhibitors like this compound leverages the conserved features of the AGC kinase domain, which includes a small N-lobe and a larger C-lobe that form the ATP-binding site. acs.org The N-terminus of GRK6 forms a helix that helps to stabilize a closed, active conformation of the kinase domain, creating a docking site for inhibitors. nih.govresearchgate.net The selectivity of this compound was demonstrated against a panel of 85 other kinases, highlighting the success of the optimization campaign in tailoring the molecule for the specific structural features of GRK6. nih.govacs.org

Impact of Substituent Modifications on GRK6 Inhibitory Potency

The journey from initial hits to the highly potent this compound was driven by methodical modifications to the 4-aminoquinazoline scaffold. nih.govthieme-connect.com The process involved merging features from initial hit series and exploring various substituents at different positions to improve both potency and selectivity. thieme-connect.com

One of the initial lead compounds, quinazoline 10a (also known as GRK6-IN-2), was identified as a sub-100 nM inhibitor of GRK6. thieme-connect.comresearchgate.net Further extensive SAR studies and cell-based screening assays led to the discovery of This compound , which exhibited superior potency and selectivity. thieme-connect.com While specific structural details of all intermediates are not fully public, the dramatic improvement in IC₅₀ from the initial hits (120-180 nM) to this compound (6 nM) underscores the critical role of these modifications. nih.govvulcanchem.com This optimization resulted in a compound with potent antiproliferative activity against multiple myeloma cells. nih.govacs.org

CompoundTargetIC₅₀ (nM)Key Finding
Initial HitsGRK6120 - 180Moderate biochemical potency identified from library screen. vulcanchem.com
Quinazoline 10a (GRK6-IN-2)GRK6< 100Identified as a sub-100 nM inhibitor through initial SAR. thieme-connect.comresearchgate.net
This compound (GRK6-IN-1)GRK66Highly potent and selective inhibitor developed through extensive SAR and optimization. nih.govacs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aminoquinazoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of compounds and their biological activities. nih.govfrontiersin.org This approach is widely applied in drug design to predict the activity of new compounds and to understand the structural features that are most important for activity. frontiersin.org For quinazoline derivatives, 2D-QSAR models have been successfully developed to predict their potential as inhibitors for various targets. acs.org

Application of 2D Descriptors (Physicochemical and Topological Properties)

2D-QSAR studies on quinazoline derivatives utilize a variety of molecular descriptors calculated from the two-dimensional structure of the molecules. acs.orgniscpr.res.in These descriptors fall into several categories, including:

Physicochemical Descriptors: These describe properties like lipophilicity (logP), molar refractivity, and electronic properties. niscpr.res.inresearchgate.net For instance, the partition coefficient (LogP) and Ghose-Crippen octanol-water partition coefficient (ALogP) have been identified as important factors for the inhibitory activity of some 4-aminoquinazoline derivatives. niscpr.res.inresearchgate.net

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its size, shape, and degree of branching. frontiersin.org Molecular connectivity indices are one example of topological descriptors found to be relevant for the activity of aminoquinazoline derivatives. niscpr.res.inresearchgate.net

Constitutional Descriptors: These include basic properties like molecular weight and counts of specific atoms or functional groups. nih.govacs.org

In various QSAR studies on quinazoline derivatives, descriptors such as the index of refraction, dipole moment, surface tension, and the number of hydrogen bond donors have been shown to influence anticancer activity. niscpr.res.inresearchgate.netscholarsresearchlibrary.com These descriptors help to quantify the structural features that are essential for the desired biological effect. frontiersin.org

Development and Validation of Regression Models for Activity Prediction

Once a set of relevant descriptors is calculated, statistical methods are used to build a QSAR model. Multiple Linear Regression (MLR) is a common technique used to create a linear equation that relates the descriptors to the biological activity (e.g., pIC₅₀). acs.orgnih.govchalcogen.ro Other methods like Principal Component Regression (PCR) and Partial Least Squares (PLS) are also employed. chalcogen.roresearchgate.net

A typical workflow involves:

Dataset Division: The full set of compounds is divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. acs.orgchalcogen.ro

Model Generation: An MLR, PLS, or other regression model is developed using the training set data. researchgate.netnih.gov

Model Validation: The robustness and predictive ability of the model are rigorously tested. Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validated correlation coefficient (q² or Q²). nih.govjaper.in External validation is performed by using the model to predict the activities of the compounds in the test set, resulting in a predictive correlation coefficient (R²_pred or R²_test). acs.orgnih.gov

For example, a 2D-QSAR study on quinazoline derivatives with anticancer activity developed a statistically significant MLR model with a high correlation coefficient (r²) of 0.912 and a cross-validated q² of 0.846, indicating good internal predictivity. chalcogen.ro Another study on EGFR inhibitors yielded a model with strong predictive capability, showing an R² of 0.745 and an external test set R²_test of 0.941. acs.orgnih.gov These validated models can then be used to predict the activity of newly designed compounds before their synthesis, guiding the drug discovery process. nih.gov

Structure-Activity Relationships in Other Kinase Inhibition (e.g., Aurora Kinase, EGFR-TK)

The 4-aminoquinazoline scaffold is a versatile and privileged structure in medicinal chemistry, demonstrating significant inhibitory activity against a range of protein kinases beyond the initially discussed targets. researchgate.netresearchgate.net This section will delve into the structure-activity relationships (SAR) of aminoquinazoline derivatives as inhibitors of Aurora kinases and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. researchgate.net Their overexpression has been linked to tumorigenesis, making them attractive targets for cancer therapy. researchgate.netresearchgate.net Several studies have explored the potential of 4-aminoquinazoline derivatives as Aurora kinase inhibitors. researchgate.netnih.govacs.org

A notable example is the 4-aminoquinazoline derivative ZM447439, identified as a dual inhibitor of Aurora A and Aurora B kinases with an IC₅₀ of 0.1 μM. mdpi.com Further modifications to this scaffold led to significant improvements in potency. Replacing the phenyl ring at the 4-position with a pyrimidine (B1678525) ring resulted in a compound with enhanced affinity for both Aurora A (IC₅₀ = 0.011 μM) and Aurora B (IC₅₀ = 0.025 μM). mdpi.com The introduction of a morpholinopropoxy group at the 7-position of the quinazoline ring further boosted the inhibitory activity, yielding IC₅₀ values of 0.003 μM and 0.001 μM against Aurora A and B, respectively. mdpi.com

The substitution pattern on the 4-amino group is also critical. A series of 1-acetanilide-4-aminopyrazole-substituted quinazolines were found to be highly potent and selective inhibitors of Aurora B kinase. researchgate.net One compound from this series demonstrated an IC₅₀ of less than 1 nM against Aurora B and effectively inhibited the phosphorylation of its substrate, histone-H3, in tumor cells. researchgate.netresearchgate.net

The exploration of different heterocyclic substituents at the 4-position has also been fruitful. Quinazolines bearing a substituted aminothiazole at C4 have shown potent inhibitory activity against both Aurora A and B, with excellent selectivity against other kinases. researchgate.netacs.org The position and nature of the substituent on the thiazole (B1198619) ring were found to be key determinants of cellular potency. researchgate.netacs.org Specifically, compounds with an acetanilide (B955) substituent at the C5' position of the thiazole exhibited the greatest cellular activity. acs.org

CompoundModificationTarget KinaseIC₅₀ (μM)
ZM447439Base 4-aminoquinazoline structureAurora A & B0.1
Pyrimidine derivativePhenyl at 4-position replaced with pyrimidineAurora A0.011
Pyrimidine derivativePhenyl at 4-position replaced with pyrimidineAurora B0.025
Morpholinopropoxy derivativeAddition of morpholinopropoxy at 7-positionAurora A0.003
Morpholinopropoxy derivativeAddition of morpholinopropoxy at 7-positionAurora B0.001
Acetanilide-aminopyrazole derivative1-acetanilide-4-aminopyrazole substitutionAurora B<1 nM

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth and proliferation in various cancers. nanobioletters.comekb.egnih.gov The 4-aminoquinazoline core is a well-established pharmacophore for designing potent and selective EGFR-TK inhibitors. nanobioletters.comnih.govresearchgate.net

The SAR of 4-anilinoquinazoline derivatives as EGFR-TK inhibitors highlights several key features. A crucial pharmacophoric element is the 4-anilinoquinazoline core with substitutions at the C-6 or C-7 positions. ekb.eg The aniline portion of the molecule often contains additional binding groups, such as sulphonamide or carboxylic groups, which can target different regions of the ATP-binding site. nanobioletters.com

For instance, a series of 2-arylbenzo[b]furan-appended 4-aminoquinazoline hybrids were synthesized and evaluated for their EGFR-TK inhibitory activity. nih.govup.ac.za Compounds with a bromoaniline group have demonstrated high affinity and selectivity for EGFR-TK. nih.gov Two compounds from this series, 10d and 10e, exhibited significant inhibitory activity with IC₅₀ values of 29.3 nM and 31.1 nM, respectively, comparable to the known inhibitor Gefitinib (B1684475) (IC₅₀ = 33.1 nM). nih.govup.ac.za

Modifications to the linker between the quinazoline core and the aniline ring have also been explored. Acyclic modifications, such as the introduction of a secondary amine with an α-methyl group, showed moderate activity. ugr.es However, a tertiary amine at the same position was found to be seven times more active. ugr.es A combination of an α-methyl group and a tertiary amine led to alanine (B10760859) derivatives that displayed potent nanomolar inhibition of EGFR-TK. ugr.es

Compound SeriesKey Structural FeatureIC₅₀
2-arylbenzo[b]furan-appended 4-aminoquinazolines (10d)Bromoaniline group29.3 nM
2-arylbenzo[b]furan-appended 4-aminoquinazolines (10e)Bromoaniline group31.1 nM
Gefitinib (Reference)-33.1 nM
Acyclic secondary amine derivative (21)α-methyl groupModerate activity
Acyclic tertiary amine derivative (22)Tertiary amine7-fold more active than 21
Alanine derivatives (23, 24)α-methyl group + tertiary aminePotent nanomolar inhibition

Conformational Analysis and its Influence on Molecular Recognition

The biological activity of kinase inhibitors is intrinsically linked to their three-dimensional conformation and how they interact with the target protein. Conformational analysis provides crucial insights into the specific shapes and orientations that a molecule can adopt and how these influence its ability to bind to the kinase active site. researchgate.net

Protein kinases can exist in different conformational states, most notably the active "DFG-in" and inactive "DFG-out" conformations, named after a conserved Asp-Phe-Gly motif at the start of the activation loop. nih.gov Type I inhibitors typically bind to the active DFG-in conformation, while Type II inhibitors stabilize the inactive DFG-out conformation. nih.gov

The 4-aminoquinazoline scaffold can bind to kinases in different conformational states. For example, in a study of PAK4 inhibitors, a 4-aminoquinazoline-2-carboxamide derivative was shown to bind to the active (DFG-in) conformation of the PAK4 kinase domain. acs.org The co-crystal structure revealed that the inhibitor occupies the ATP binding cleft, forming key interactions that stabilize this active state. acs.org

Conversely, some aminoquinazoline derivatives are designed to target the inactive DFG-out conformation. An aminoquinazoline inhibitor of the Src-family kinase Lck was shown to bind to the DFG-out conformation of Erk2. nih.gov In this conformation, the 3-trifluoromethylphenyl moiety of the inhibitor occupies a hydrophobic pocket created by the movement of the DFG phenylalanine side chain. nih.gov This highlights the ability of the aminoquinazoline scaffold to be adapted to target specific inactive kinase conformations, which can lead to improved selectivity.

Molecular modeling and quantum chemical studies are often employed to understand the conformational preferences of aminoquinazoline derivatives and their interactions with the kinase active site. researchgate.netnih.gov These studies can reveal the importance of specific dihedral angles and the planarity of the molecular structure for optimal binding. For instance, ab initio molecular orbital calculations have shown that for certain thiazoloquinazoline inhibitors of Aurora kinases, a planar conformation with the sulfur of the thiazole ring positioned next to the N-3 of the quinazoline is strongly favored, influencing its biological activity. acs.org

The conformational flexibility of the target kinase also plays a role. Human GCN2, for example, has been observed to adopt both DFG-out and DFG-inter conformations even when bound to a type I aminoquinazoline inhibitor within the same crystal. nih.gov This demonstrates that the interplay between the inhibitor's conformational preferences and the kinase's inherent flexibility is a critical factor in molecular recognition and inhibitor design.

Advanced Biological Activity Investigations of Aminoquinazoline Derivatives in Vitro and Molecular Level

Target Identification and Validation for Aminoquinazoline, 18 as a GRK6 Inhibitor

Genetic studies have implicated G protein-coupled receptor kinase 6 (GRK6) as a kinase essential for the survival of multiple myeloma (MM) cells, making it a therapeutic target. acs.orgresearchgate.netnih.gov In the search for a small molecule GRK6 inhibitor, a focused library of known kinase inhibitors was screened, leading to the identification of initial hits with moderate potency against GRK6. acs.orgnih.govresearchgate.net Subsequent optimization of these hits led to the development of this compound (also referred to as compound 18 or GRK6-IN-1), a novel, potent, and selective inhibitor of GRK6. acs.orgresearchgate.netnih.govresearchgate.net

The inhibitory activity of this compound against its primary target, GRK6, has been quantified through biochemical assays to determine its half-maximal inhibitory concentration (IC₅₀). Research has established that this compound is a highly potent inhibitor, with a reported IC₅₀ value of 6 nM against GRK6. acs.orgnih.govresearchgate.net Other studies have reported the IC₅₀ value to be in the range of 3.8 to 8 nM. medchemexpress.com This low nanomolar potency highlights the compound's strong inhibitory effect on the GRK6 enzyme. acs.orgresearchgate.net

Table 1: Biochemical Potency of this compound Against GRK Family Kinases

Kinase IC₅₀ (nM)
GRK6 3.8 - 8 medchemexpress.com
GRK1 52 medchemexpress.com
GRK4 22 medchemexpress.com
GRK5 12 medchemexpress.com

To be a viable therapeutic candidate, a kinase inhibitor should demonstrate selectivity for its intended target over other kinases to minimize potential off-target effects. This compound was profiled against a panel of 85 kinases to assess its selectivity. acs.orgnih.govresearchgate.net The compound was found to be highly selective for GRK6. acs.orgresearchgate.netresearchgate.net While it shows potent inhibition against several members of the GRK family, its activity against other kinases is significantly lower. medchemexpress.com For instance, the IC₅₀ value for Aurora A kinase was determined to be 8.9 μM and for IGF-1R, 9.2 μM, indicating much weaker inhibition compared to its effect on GRK6. medchemexpress.com

Table 2: Selectivity Profile of this compound Against Selected Off-Target Kinases

Off-Target Kinase IC₅₀ (µM)
Aurora A 8.9 medchemexpress.com

Biochemical Potency Determination (IC<sub>50</sub> values)

Cellular Antiproliferative Activity and Target Engagement of this compound in Relevant Cell Lines (e.g., Multiple Myeloma Cells)

Investigations into the cellular effects of this compound have demonstrated its potent antiproliferative activity against multiple myeloma (MM) cells. acs.orgresearchgate.netthieme-connect.com The compound shows effective target engagement within these cells, leading to a reduction in cell viability. acs.orgmedchemexpress.com For example, in studies using KMS-11 human multiple myeloma cells, this compound exhibited IC₅₀ values in the sub-micromolar to low micromolar range after three to six days of incubation. medchemexpress.com Specifically, IC₅₀ values of 0.34 μM and 1 μM were recorded in KMS-11 cells after 6 days and 3 days of treatment, respectively. medchemexpress.com These findings confirm that the biochemical potency of this compound translates into significant anticancer activity in a relevant cellular context. acs.orgresearchgate.net

Combination therapies are a cornerstone of cancer treatment, often leading to improved efficacy. Studies have shown that this compound acts synergistically with bortezomib (B1684674), a proteasome inhibitor used in the treatment of multiple myeloma. acs.orgnih.govresearchgate.netthieme-connect.com This synergistic interaction suggests that combining a GRK6 inhibitor like this compound with existing MM drugs could be a promising therapeutic strategy. acs.orgthieme-connect.com The combination of bortezomib with other agents has been shown to result in high response rates in MM patients. nih.gov The ability of a new agent to work in concert with established therapies like bortezomib is a critical factor in its potential clinical development. nih.govbiorxiv.org

Mechanistic Studies of Biological Action (e.g., Enzyme Inhibition, Receptor Binding)

The 4-aminoquinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry and is the core of many kinase inhibitors. scielo.brmdpi.comresearchgate.net These compounds typically function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain. mdpi.comnih.gov This binding action prevents the phosphorylation of substrate proteins, thereby inhibiting the downstream signaling pathways that are often implicated in tumor proliferation and survival. mdpi.comnih.gov The majority of quinazoline (B50416) derivatives with anticancer properties have been identified as protein kinase inhibitors. mdpi.com

The mechanism of action for many aminoquinazoline derivatives involves the direct inhibition of kinase phosphorylation. scielo.brnih.gov

EGFR-TK Inhibition: The 4-aminoquinazoline structure is a well-established framework for selective and effective inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK). nih.govmdpi.com These compounds competitively bind at the ATP site of EGFR, inhibiting its autophosphorylation and blocking signal transduction pathways involved in cell growth and differentiation. nih.gov Overexpression of EGFR is common in various cancers, making it an attractive target for these inhibitors. nih.gov

Aurora Kinase Inhibition: Aminoquinazoline derivatives have also been developed as inhibitors of Aurora kinases, which are crucial regulators of the cell cycle and mitosis. scielo.brresearchgate.netnih.gov For instance, certain 4-aminoquinazoline-urea derivatives have shown potent inhibitory activity against Aurora A and Aurora B kinases. scielo.brnih.gov Docking studies have revealed that these compounds bind strongly to the ATP-binding sites of Aurora kinases, suggesting a mechanism for their antiproliferative effects. nih.gov Specifically for this compound, it has been shown to have an IC₅₀ of 8.9 μM against Aurora A, demonstrating some, albeit weak, interaction with this kinase family. medchemexpress.com

Table 3: List of Mentioned Compounds

Compound Name
This compound (GRK6-IN-1)
Bortezomib
Gefitinib (B1684475)
Erlotinib
Lapatinib
Imatinib

Induction of Cell Death Pathways (e.g., Apoptosis)

Aminoquinazoline derivatives have been extensively investigated for their ability to induce programmed cell death, or apoptosis, in cancer cells. This process is a critical mechanism for controlling cell populations and eliminating damaged or cancerous cells. The induction of apoptosis by these compounds often involves multiple cellular pathways, including both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.

Several studies have highlighted the pro-apoptotic effects of novel aminoquinazoline derivatives. For instance, a series of 4-aminoquinazoline derivatives were synthesized and found to induce apoptosis through the mitochondrial-dependent pathway. nih.gov One of the most potent compounds, 6b , was shown to cause G1 cell cycle arrest and trigger apoptosis in HCT116 cells by inhibiting PI3Kα kinase activity. nih.gov This inhibition subsequently blocks the PI3K/Akt signaling pathway, a critical regulator of cell survival. nih.gov

Similarly, a group of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives demonstrated significant anticancer activity by inducing apoptosis. mdpi.com The standout compound, 13k , not only inhibited various tumor cell lines at submicromolar concentrations but also induced G2/M phase cell cycle arrest and apoptosis in HCC827 cells. mdpi.com This was achieved through potent inhibition of PI3Kα. mdpi.com Further investigation revealed that treatment with 13k led to classic apoptotic indicators like cell shrinkage and DNA fragmentation. mdpi.com

The versatility of the aminoquinazoline scaffold is also evident in hybrid molecules. A novel phototoxic quinazoline derivative, MJ-56 , was found to induce apoptosis in human bladder cancer cells upon light activation. frontiersin.org This compound localizes in the cytosol and exhibits phototoxicity against T24 cells while having minimal impact on normal uroepithelial cells. frontiersin.org Another example includes hybrids of quinazoline and indole (B1671886), where the most active derivative induced apoptosis in Caco-2 and C3A cells and significantly inhibited EGFR. frontiersin.org

Furthermore, 2,4-Dibenzylaminoquinazoline has been shown to exert cytostatic and apoptotic effects on bladder cancer cells, primarily through a transcription-independent mechanism. frontiersin.orgfrontiersin.org The anticancer properties of some quinazoline derivatives are also linked to the activation of the mitochondrial apoptotic pathway, characterized by the activation of caspase-3 and a reduction in the expression of the anti-apoptotic protein Bcl-2 in HepG2 cells. frontiersin.org

The table below summarizes the apoptotic effects of selected aminoquinazoline derivatives.

CompoundCell Line(s)Mechanism of Apoptosis InductionReference(s)
6b HCT116Inhibition of PI3Kα, mitochondrial-dependent pathway nih.gov
13k HCC827, othersInhibition of PI3Kα, G2/M cell cycle arrest mdpi.com
MJ-56 T24 (bladder cancer)Phototoxicity, cytosolic localization frontiersin.org
2,4-Dibenzylaminoquinazoline Bladder cancer cellsTranscription-independent mechanism frontiersin.orgfrontiersin.org
Indole-quinazoline hybrid Caco-2, C3AEGFR inhibition frontiersin.org
Isatin-quinazoline hybrid HepG2Activation of caspase-3, reduction of Bcl-2 frontiersin.org

Application of Aminoquinazoline Derivatives as Mechanistic Probes

Due to their specific interactions with biological targets, aminoquinazoline derivatives have found utility as mechanistic probes to investigate cellular signaling pathways. researchgate.net Their ability to selectively inhibit certain kinases or receptors allows researchers to dissect complex biological processes. nih.gov

For example, the well-established role of 4-aminoquinazoline derivatives as kinase inhibitors has made them valuable tools for studying the downstream effects of inhibiting specific kinases like EGFR, VEGFR, and PI3K. nih.govresearchgate.net By observing the cellular response to treatment with these specific inhibitors, researchers can elucidate the role of these kinases in cell proliferation, survival, and migration. The development of potent and selective CNS-penetrable quinazoline inhibitors of phosphodiesterase 1 (PDE1) further illustrates their application as probes for understanding neurological functions. researchgate.net

The specificity of these compounds for their targets is a key attribute. For instance, the discovery of highly selective antagonists for the A2A adenosine (B11128) receptor allows for the investigation of the specific roles of this receptor in neurodegenerative diseases and cancer. researchgate.net Similarly, the development of potent and highly selective antagonists for the opioid receptor-like 1 (ORL1) has provided valuable tools to study the physiological and pathological roles of this receptor. nih.gov The high selectivity of these compounds, sometimes up to 3000-fold over other opioid receptors, is crucial for minimizing off-target effects and ensuring that the observed biological responses are due to the modulation of the intended target. nih.gov

In Vitro Studies on Other Biological Targets (e.g., ORL1 Antagonism, Trypanosoma cruzi activity)

Beyond their well-documented anticancer activities, aminoquinazoline derivatives have been investigated for their potential against a range of other biological targets.

ORL1 Antagonism:

A series of 4-aminoquinazoline derivatives have been identified as potent and selective antagonists of the opioid receptor-like 1 (ORL1), also known as the nociceptin (B549756) receptor. nih.govacs.org Structure-activity relationship (SAR) studies led to the identification of compounds with high affinity and selectivity for ORL1 over other opioid receptors (mu, delta, and kappa). nih.gov One notable compound, (1R,2S)-17 , demonstrated high potency as an ORL1 antagonist with up to 3000-fold selectivity. nih.gov Molecular modeling studies have helped to clarify the structural features that contribute to this high affinity and selectivity. nih.gov

Trypanosoma cruzi Activity:

Aminoquinazoline derivatives have also shown promise as potential therapeutic agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.comnih.gov A study of 14 quinazoline 2,4,6-triamine derivatives revealed that compounds containing nitrobenzoyl substituents at the 6-position of the quinazoline nucleus were the most potent against both epimastigote and trypomastigote forms of T. cruzi. mdpi.comnih.gov Importantly, these compounds were not toxic to human foreskin fibroblast cells, indicating a high selectivity index. mdpi.comnih.gov

Another study reported that 2,4,6-triamino-quinazolines can act as anti-trypanosomiasis agents. scielo.br Specifically, compound 109 showed a median lethal concentration (LC50) of 6.28 μM against the NINOA strain and 43.82 μM against the INC-5 strain of T. cruzi. scielo.br Furthermore, collaborative virtual screening efforts have identified a 2-aryl-4-aminoquinazoline series with efficacy in an in vivo model of T. cruzi infection, with compound 85 demonstrating a clear reduction in parasitemia. acs.orgacs.org

The table below presents data on the activity of selected aminoquinazoline derivatives against T. cruzi.

Compound/SeriesStrain(s)ActivitySelectivityReference(s)
Nitrobenzoyl-substituted quinazoline 2,4,6-triamines (compounds 2-4)Epimastigotes, TrypomastigotesPotent antiprotozoal activityHigh selectivity index (non-toxic to human cells) mdpi.comnih.gov
109 (2,4,6-triamino-quinazoline)NINOA, INC-5LC50 = 6.28 μM (NINOA), LC50 = 43.82 μM (INC-5)- scielo.br
85 (2-(pyridin-2-yl)quinazoline)In vivo modelClear reduction of parasitemia- acs.orgacs.org

Theoretical and Computational Studies of Aminoquinazoline, 18 and Derivatives

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intrinsic properties of aminoquinazoline derivatives. nih.govnih.gov These computational techniques allow for the detailed examination of electronic structures, reactivity, and other molecular characteristics that are difficult to ascertain through experimental means alone.

Electronic Structure Analysis and Reactivity Predictions

DFT calculations have been instrumental in understanding the electronic landscape of aminoquinazoline derivatives. For instance, studies on 2,4-dichloroquinazoline (B46505) have shown that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient. mdpi.com This finding indicates that the C4 position is more susceptible to nucleophilic attack, a prediction that aligns with the experimentally observed regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This regioselectivity is pivotal in the synthesis of bioactive 4-aminoquinazolines. mdpi.com

Further computational analyses using DFT with the B3LYP functional and 6-31G* basis set have been employed to optimize the geometry of novel quinazoline (B50416) derivatives and develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activities of newly designed compounds, offering a valuable tool for prioritizing synthetic efforts. nih.gov The DFT analysis of compounds like 8a and 8c at the B3LYP/6–31 + G(d, p) level has also been used to assess their thermodynamic stability, with results often corroborating experimental findings from spectroscopic data like IR spectra. researchgate.net

Tautomerism and Protonation Studies

Tautomerism and protonation are critical aspects influencing the biological activity and pharmacokinetic properties of aminoquinazoline derivatives. dergipark.org.trresearchgate.net Tautomers, which are structural isomers that readily interconvert, can exhibit different chemical and physical properties. nih.gov

Theoretical studies using the B3LYP/6-31G(d) method have been conducted to define the gas and aqueous phase geometries and possible tautomeric forms of 6-substituted-4-aminoquinazoline compounds. dergipark.org.tr These calculations have revealed that the amino form is the most stable tautomer. dergipark.org.tr

Protonation studies are equally important, as the site of protonation can significantly affect a molecule's interaction with biological targets. For 4-aminoquinazoline derivatives, which possess multiple nitrogen atoms (N1, N2, and N3), theoretical calculations have shown that the first protonation preferentially occurs at the N1 ring nitrogen atom. dergipark.org.trresearchgate.net This site was found to yield a more stable cation compared to protonation at other nitrogen atoms. dergipark.org.tr The calculated acidity constants (pKa) for N1 protonation have shown good correlation with experimental values. dergipark.org.trresearchgate.net

Simulation of Spectroscopic Properties (e.g., NMR) for Structural Confirmation

Computational methods are also employed to simulate spectroscopic data, which serves as a powerful means of structural confirmation for newly synthesized compounds. mdpi.com For example, 2D Nuclear Magnetic Resonance (NMR) techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used in conjunction with DFT calculations to unequivocally determine the structure of 4-amino-substituted quinazolines. mdpi.com

In the case of 2-chloro-4-anilinoquinazoline, 2D-HMBC NMR spectra have been used to identify key correlations, such as the coupling between the C4a carbon and the NH proton, and the coupling of the C4 carbon with the H5 and NH protons. mdpi.com These experimental data are often consistent with previously reported NMR data for similar compounds. mdpi.com Furthermore, theoretical calculations of vibrational (IR) and isotropic (¹H and ¹³C NMR) values have been performed to support the characterization of synthesized compounds. acs.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net It is widely used in drug design to understand how a ligand, such as an aminoquinazoline derivative, interacts with its protein target. biorxiv.orgugm.ac.id

Prediction of Binding Modes and Key Interacting Residues

Molecular docking simulations have been instrumental in elucidating the binding modes of aminoquinazoline derivatives within the active sites of various protein targets. biorxiv.orgscielo.br These simulations can predict the binding affinity and identify the key amino acid residues involved in the interaction. biorxiv.org

For example, in studies of 4-aminoquinazoline derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors, docking has revealed that these compounds bind to the ATP-binding site. biorxiv.orgarabjchem.org The quinazoline core often orients itself in the hinge region, forming crucial hydrogen bonds. nih.gov For instance, the quinazoline nucleus of some inhibitors forms a hydrogen bond with the backbone of Met793 in the EGFR active site. nih.gov Other key interactions can include hydrogen bonds with residues like Cys797. ekb.eg

In a study of '4-aminoquinazoline-6, 7-diol' derivatives, docking simulations showed consistent hydrogen bonding with residue-745 of EGFR. Some derivatives also showed additional interactions with residue-793, similar to the known drug Erlotinib. biorxiv.orgbiorxiv.org The binding affinities calculated from these simulations often correlate with the experimentally determined inhibitory activities of the compounds. biorxiv.org

Table 1: Predicted Binding Affinities and Interacting Residues of Aminoquinazoline Derivatives with EGFR

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
ErlotinibNot specifiedResidue-718, Residue-793, Residue-745 (main H-bond) biorxiv.org
'abc2'Not specifiedResidue-745, Residue-793 biorxiv.org
'abc3'Not specifiedResidue-745, Residue-793 biorxiv.org
Compound 8a-6.7Not specified
Compound 8c-5.3Not specified
Molecule 17-9.5Not specified

This table is generated from data in the text. Please refer to the original sources for more detailed information.

Analysis of ATP Binding Site Interactions (e.g., for Kinase Inhibitors)

Many aminoquinazoline derivatives function as kinase inhibitors by competing with ATP for its binding site on the enzyme. ekb.egresearchgate.net Molecular docking is a powerful tool for analyzing these interactions in detail. arabjchem.orgekb.eg

The ATP-binding pocket of kinases can be divided into several regions, including the hinge region, solvent-accessible regions, and hydrophobic pockets. nih.gov Successful inhibitors often mimic the binding of the adenine (B156593) portion of ATP. biorxiv.org The 4-anilinoquinazoline (B1210976) scaffold is a common feature in first-generation EGFR tyrosine kinase inhibitors (TKIs) and is designed to bind to the ATP binding site. ekb.eg

Docking studies have shown how different parts of the aminoquinazoline molecule contribute to binding. The quinazoline ring itself often forms hydrogen bonds with the hinge region of the kinase. nih.gov The 4-aniline moiety typically extends into a hydrophobic pocket at the back of the ATP-binding cleft. nih.gov Substituents on the quinazoline ring, such as the 6,7-dialkoxy groups, can extend into the solvent-accessible region and form additional interactions. biorxiv.orgnih.gov For instance, in the case of Gefitinib (B1684475), the morpholine (B109124) moiety at C-7 forms an ionic bond with Asp800. nih.gov

The introduction of bulky groups at the 4-position of the aniline (B41778) ring can orient the molecule deep into the back of the ATP binding site, leading to predominantly hydrophobic interactions, mimicking the binding of inhibitors like Lapatinib. biorxiv.org This detailed understanding of ATP binding site interactions is crucial for the rational design of new and more potent kinase inhibitors. ekb.eg

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability

Molecular dynamics (MD) simulations are powerful computational tools used to understand the physical basis of the structure, function, and dynamics of biomolecules. nih.gov In the context of aminoquinazoline research, MD simulations provide atomic-level insights into the conformational landscape of these ligands and the stability of their complexes with protein targets. researcher.liferesearchgate.net These simulations model the interactions between the ligand and its protein receptor over time, allowing researchers to observe dynamic behaviors that are not apparent from static crystal structures. researcher.life

The binding of a ligand to a protein is a dynamic process that often involves conformational changes in both molecules, a concept described by the induced-fit model. numberanalytics.com MD simulations can capture these changes, revealing how the protein and the aminoquinazoline derivative adapt to each other to form a stable complex. numberanalytics.com The stability of this complex is crucial for the ligand's efficacy and is governed by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. numberanalytics.com By simulating these interactions over periods ranging from nanoseconds to microseconds, researchers can assess the stability of the protein-ligand complex. researcher.liferesearchgate.netjdigitaldiagnostics.com

In several studies, MD simulations have been employed to validate the binding modes of aminoquinazoline derivatives predicted by molecular docking. For instance, simulations of newly designed quinazoline derivatives targeting VEGFR-2 revealed sustained interactions with key amino acid residues within the protein's active site. researchgate.net Similarly, simulations were used to investigate the interaction of aminoquinazoline derivatives with targets like the P-glycoprotein (P-gp) transporter and Epidermal Growth Factor Receptor (EGFR). researcher.lifebiorxiv.org These studies often involve calculating the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to provide a quantitative estimate of binding affinity, which helps in ranking potential drug candidates. researchgate.netresearchgate.net

The table below summarizes findings from various MD simulation studies on aminoquinazoline derivatives, illustrating the typical application and outcomes of this computational technique.

Derivative/SystemTarget ProteinSimulation TimeKey FindingsReference
DDSL6j (Quinazoline derivative)VEGFR-2200 nsSustained interactions with key amino acid residues; stable complex formation confirmed by MM/GBSA calculation. researchgate.net
'abc' series (4-aminoquinazoline-6,7-diol derivatives)EGFR1000 ps (1 ns)Initial fluctuations observed via RMSF defined the relative stability of the derivatives; derivative abc3 was found to be the most stable. biorxiv.org
Quinazoline-pyrimidine hybrids (6a-6n)EGFRNot SpecifiedMD simulation and MM/PBSA free energy calculations confirmed the biological activity and identified key residues (Arg 817, Lys 721) for high potency. researchgate.net
Top leads QU524, QU571, QU297EGFR Kinase Domain100 nsSelected leads exhibited better conformational stability compared to the control drug. jdigitaldiagnostics.com

Cheminformatics Applications in Aminoquinazoline Research

Cheminformatics combines computational and informational techniques to address challenges in chemistry, particularly in the field of drug discovery. researchgate.neteurekaselect.com For aminoquinazoline research, cheminformatics tools are instrumental in managing, analyzing, and modeling the large datasets of chemical information generated. researchgate.net These applications facilitate the identification of structure-activity relationships (SAR), the prediction of pharmacokinetic properties, and the design of novel compounds with improved therapeutic profiles.

The core of cheminformatics lies in its ability to represent and search chemical structures and their associated data. This allows for the creation and maintenance of extensive databases of aminoquinazoline derivatives, which can be mined to identify promising candidates for further investigation. jdigitaldiagnostics.com By applying various computational models, researchers can predict the properties of virtual compounds before they are synthesized, saving significant time and resources.

Virtual Screening and Lead Discovery

Virtual screening (VS) is a key cheminformatics technique used for the discovery of new lead compounds from large chemical libraries. wuxibiology.com It offers a cost-effective and rapid alternative to experimental high-throughput screening (HTS). sygnaturediscovery.com The fundamental goal of VS is to enrich a selection of compounds with those that are most likely to be active against a specific biological target, thereby increasing the success rate of subsequent experimental assays. sygnaturediscovery.com Virtual screening campaigns can be broadly categorized into two approaches: structure-based and ligand-based.

Structure-based virtual screening (SBVS) is employed when the three-dimensional structure of the target protein is known, either from X-ray crystallography or through homology modeling. sygnaturediscovery.com This method involves docking compounds from a virtual library into the binding site of the target protein. Docking algorithms predict the binding conformation and affinity of each compound, and scoring functions are used to rank them. This approach has been successfully used in aminoquinazoline research to identify novel inhibitors for targets like EGFR. jdigitaldiagnostics.com For example, a study retrieved 1,000 quinazoline derivatives from the PubChem database, which were then docked into the EGFR kinase domain to identify compounds with better binding scores than existing drugs. jdigitaldiagnostics.com

Ligand-based virtual screening (LBVS) is utilized when the structure of the target is unknown, but a set of molecules known to be active against it is available. This method relies on the principle that structurally similar molecules are likely to have similar biological activities. LBVS techniques include searching for compounds based on pharmacophore models, which define the essential 3D arrangement of functional groups required for activity, or by calculating 2D/3D similarity to known active compounds. nuvisan.com

A notable example of the power of virtual screening in aminoquinazoline research was a collaborative effort that probed multiple proprietary pharmaceutical libraries. acs.org This project led to the rapid expansion of the structure-activity relationship (SAR) around an initial hit compound and identified a potent 2-aryl-4-aminoquinazoline series with efficacy against Trypanosoma cruzi, the parasite that causes Chagas Disease. acs.org

The table below outlines a typical workflow for a structure-based virtual screening campaign focused on quinazoline derivatives.

StepDescriptionExample from Quinazoline ResearchReference
1. Library PreparationA large database of compounds is collected. For quinazoline research, this could be a general commercial library or a focused library of quinazoline derivatives.1,000 quinazoline derivatives were retrieved from the PubChem database. jdigitaldiagnostics.com
2. Drug-Likeness FilteringCompounds are filtered based on physicochemical properties to remove those with poor drug-like characteristics (e.g., using Lipinski's Rule of Five).The initial 1,000 compounds were filtered, resulting in 671 compounds with drug-like properties. jdigitaldiagnostics.com
3. ADME/Toxicity FilteringFurther filtering based on predicted Absorption, Distribution, Metabolism, Excretion (ADME) and toxicity profiles.The 671 compounds were further filtered, yielding 28 compounds with good pharmacokinetic profiles. jdigitaldiagnostics.com
4. Molecular DockingThe remaining compounds are docked into the binding site of the target protein.The 28 compounds were docked into the EGFR kinase domain. jdigitaldiagnostics.com
5. Hit SelectionCompounds are ranked based on their docking scores and visual inspection of their binding modes. The top-ranked compounds are selected as "hits".Seven compounds were identified with better binding scores than the control drug. Three top compounds (QU524, QU571, QU297) were selected for further analysis. jdigitaldiagnostics.com
6. Experimental ValidationThe selected hits are purchased or synthesized and tested in biological assays to confirm their activity.The identified lead compounds are proposed for further in vitro and in vivo validation. jdigitaldiagnostics.com

Emerging Research Areas and Future Directions for Aminoquinazoline Derivatives

Development of Advanced Synthetic Methodologies for Complex Aminoquinazoline Architectures

The synthesis of structurally complex aminoquinazoline derivatives is critical for expanding their chemical space and exploring structure-activity relationships (SAR). Researchers are moving beyond classical methods to develop more efficient, sustainable, and versatile synthetic strategies.

Recent advancements include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields for the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline (B184009) and various amines. nih.gov It offers a milder and more environmentally friendly alternative to conventional heating methods. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions are instrumental in creating diverse aminoquinazoline libraries. researchgate.net Methods like the Buchwald-Hartwig and Ullmann-type couplings are used for C-N bond formation, while Suzuki coupling allows for the introduction of various aryl or heteroaryl groups. scielo.brbldpharm.de Copper-catalyzed one-pot tandem strategies have been developed for the synthesis of 4-aminoquinazoline derivatives from readily available starting materials. nih.gov

One-Pot Multi-Component Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step. For instance, a three-component reaction of anthranilonitrile, acyl chlorides, and ammonium (B1175870) acetate (B1210297), catalyzed by silica-supported Preyssler nanoparticles, provides good yields of 4-aminoquinazolines. tandfonline.com

C-H Activation/Annulation: Ruthenium-catalyzed C-H activation and annulation of N-benzyl cyanamides with 2-amino aryl ketones offers a direct route to 2-aminoquinazoline (B112073) derivatives. mdpi.com This atom-economical approach avoids pre-functionalization of starting materials. organic-chemistry.org

Skeletal Editing: A groundbreaking strategy involves the carbon-to-nitrogen single-atom transmutation of azaarenes. scielo.br This "skeleton editing" was successfully used to convert a quinoline (B57606) into a key quinazoline (B50416) intermediate during the synthesis of Belumosudil, demonstrating its power in creating novel architectures. scielo.br

Sustainable and Green Chemistry Approaches: The use of green solvents like PEG-400 and catalysts such as molecular iodine or o-iodoxybenzoic acid (IBX) is gaining traction. researchgate.netnih.gov These methods aim to reduce the environmental impact of synthesis. nih.gov

Synthetic MethodKey FeaturesCatalyst/Reagent ExampleReference
Microwave-Assisted SynthesisRapid, high yields, environmentally friendly2-Propanol (solvent) nih.gov
Metal-Catalyzed CouplingVersatile, diverse librariesPalladium, Copper (e.g., CuI, CuBr) researchgate.netscielo.brnih.gov
One-Pot MCRsHigh efficiency, complexity generationSilica-supported Preyssler nanoparticles tandfonline.com
C-H Activation/AnnulationAtom-economical, directRuthenium mdpi.com
Skeletal EditingNovel architecture synthesis- scielo.br
Green ChemistryEnvironmentally benignPEG-400, I₂, IBX researchgate.netnih.gov

Exploration of Novel Biological Targets for Aminoquinazoline Scaffolds

While traditionally known for their activity as kinase inhibitors, particularly against Epidermal Growth Factor Receptor (EGFR), the therapeutic potential of aminoquinazolines is being expanded to a host of new biological targets. scielo.brontosight.ai

Kinases Beyond EGFR: Research is actively pursuing other kinases involved in cancer and other diseases. These include:

HER2 (Receptor tyrosine-protein kinase erbB-2): Dual EGFR/HER2 inhibitors are being developed to overcome resistance to EGFR-targeted therapies. scielo.br

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Targeting VEGFR-2 is a strategy to inhibit angiogenesis, a critical process in tumor growth and metastasis. scielo.br

Aurora Kinases: These serine/threonine kinases are crucial for cell division, and their inhibition can halt cancer cell proliferation. rsc.org

ROCK (Rho-associated protein kinase): The approval of the ROCK inhibitor Belumosudil highlights the potential of aminoquinazolines in treating conditions like chronic graft-versus-host disease. scielo.br

PI3Ks (Phosphoinositide 3-kinases): Dual inhibitors targeting both EGFR and the PI3K/mTOR pathway are being explored. exp-oncology.com.ua

Non-Kinase Targets: The scope of aminoquinazoline activity is broadening beyond the kinome.

RNA Molecules: Certain aminoquinazoline derivatives have been found to inhibit the splicing of fungal group II introns, presenting a novel antifungal mechanism. acs.org This indicates that complex RNA tertiary structures can be targeted by these small molecules. acs.org

HDACs (Histone Deacetylases): Hybrid molecules combining an aminoquinazoline scaffold with an HDAC inhibitor pharmacophore are being investigated as multi-target anticancer agents. nih.gov

Tubulin: Some quinazolinone-amino acid hybrids have been designed as dual inhibitors of EGFR kinase and tubulin polymerization. exp-oncology.com.ua

Rational Design of Multi-Target or Polypharmacological Aminoquinazoline Ligands

The complexity of diseases like cancer, which often involve multiple signaling pathways, has spurred the development of multi-target-directed ligands (MTDLs) or polypharmacological agents. humanjournals.com This approach aims to improve therapeutic efficacy and overcome drug resistance by modulating several targets simultaneously. rsc.org The aminoquinazoline scaffold is an ideal framework for designing such agents. ekb.eg

Strategies for developing multi-target aminoquinazolines include:

Pharmacophore Hybridization: This involves combining the structural features of two or more different pharmacophores into a single molecule. rsc.org Examples include:

Quinazoline-Sulfonamide Hybrids: These have been designed as potential carbonic anhydrase inhibitors and anticancer agents. rsc.org

Quinazoline-Triazole Hybrids: The triazole moiety is linked to the aminoquinazoline core to enhance anticancer activity. rsc.org

Quinazoline-Benzimidazole Hybrids: These have been developed as Aurora kinase inhibitors. rsc.org

Dual-Target Inhibitors: Many efforts focus on creating compounds that inhibit two specific, related targets.

EGFR/HER2 Dual Inhibitors: Lapatinib is a classic example, and newer derivatives continue to be developed. scielo.br

EGFR/HDAC Dual Inhibitors: A novel series of 4-anilinoquinazolines with a hydroxamic acid moiety showed potent inhibition of EGFR, HER2, and HDACs. nih.gov

EGFR/PI3Kα Dual Inhibitors: Derivatives have been designed to have a dual inhibitory effect on these two key signaling proteins. exp-oncology.com.ua

Multi-Target StrategyExample Target CombinationResulting ActivityReference
Pharmacophore HybridizationQuinazoline + SulfonamideAnticancer, Carbonic Anhydrase Inhibition rsc.org
Pharmacophore HybridizationQuinazoline + BenzimidazoleAurora Kinase Inhibition rsc.org
Dual-Target InhibitionEGFR + HER2Anticancer scielo.br
Dual-Target InhibitionEGFR + HDACAnticancer, Apoptosis Induction nih.gov
Dual-Target InhibitionVEGFR-2 + HDACAnticancer, Anti-angiogenesis rsc.org

Integration of Aminoquinazoline Derivatives in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying novel lead compounds. openaccessjournals.com It involves screening small, low-complexity molecules (fragments) that bind weakly to a biological target. openaccessjournals.com These initial hits are then optimized and grown or linked to produce more potent and selective drug candidates. openaccessjournals.comfrontiersin.org

The aminoquinazoline scaffold is well-suited for FBDD due to its "privileged" nature, meaning it can serve as a core structure that binds to multiple biological targets. mdpi.com In FBDD, the aminoquinazoline core can be used as:

A Starting Fragment: A simple aminoquinazoline can be identified in an initial screen and then elaborated by adding substituents to improve affinity and selectivity.

A Scaffold for Linking or Growing: Once a fragment hit is identified, the aminoquinazoline moiety can be used as a larger, more rigid scaffold to link it with another fragment or to grow the initial hit into an unoccupied pocket of the target's binding site.

Scaffold Hopping: This technique involves replacing the core of a known active molecule with a new scaffold, like aminoquinazoline, while retaining the key binding interactions. cam.ac.uk This can lead to compounds with improved properties or novel intellectual property. cam.ac.uk

The process often involves biophysical techniques like NMR spectroscopy, X-ray crystallography, or surface plasmon resonance to detect the weak binding of fragments. openaccessjournals.com

Application of Advanced Bioanalytical Techniques for Studying Aminoquinazoline-Biological Interactions

The development and validation of robust bioanalytical methods are crucial for understanding the pharmacokinetics, metabolism, and target engagement of aminoquinazoline derivatives in biological systems. au.dk A range of advanced techniques are employed for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating and quantifying drugs and their metabolites from complex biological matrices like plasma or tissue. asiapharmaceutics.info

Hyphenated Techniques: The coupling of chromatography with mass spectrometry has revolutionized bioanalysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. cuni.cz It is essential for pharmacokinetic studies, requiring rigorous validation of parameters like accuracy, precision, and stability. cuni.cz

Immunoassays: These methods are useful for detecting and quantifying large biomolecules and can be applied in biomarker discovery related to the drug's mechanism of action. asiapharmaceutics.info

Fluorescent Probes: Aminoquinazoline derivatives themselves can be designed as fluorescent probes. acs.org By conjugating the aminoquinazoline pharmacophore with a fluorophore (like a Ruthenium(II)-bipyridine complex), researchers can visualize the subcellular localization of the drug and monitor its interaction with intracellular targets like mitochondria. acs.org This provides valuable insights into the drug's mechanism of action at a cellular level.

Potential for Aminoquinazoline Derivatives in Materials Science

Beyond their therapeutic applications, the unique photophysical and chemical properties of aminoquinazoline derivatives are being explored in the field of materials science.

Fluorescent Probes and Sensors: The electron push-pull system created by the amino group in conjunction with the electron-deficient quinazoline core can give rise to fluorescence. researchgate.net This property is being harnessed to develop:

Turn-on/off Fluorescent Probes: Certain 2-N-aminoquinazolines exhibit changes in fluorescence intensity in response to environmental changes, such as pH, making them potential sensors. researchgate.net

Molecular Probes for Ions: Derivatives have been designed to selectively recognize and sense metal ions like copper or anions like phosphates through fluorescence quenching or enhancement. researchgate.net

Organic Electronics: The photochromic and fluorescent properties of some quinazoline derivatives make them candidates for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.net

Catalysts: The heterocyclic structure of aminoquinazolines can be utilized in the design of organocatalysts or as ligands for metal catalysts, although this is a less explored area. bldpharm.de The development of efficient catalysts for the synthesis of the quinazolines themselves, such as reusable nanoparticle catalysts, is an active area of research. tandfonline.com

Application AreaSpecific UseKey PropertyReference
Fluorescent ProbesSensing pH, metal ions, phosphatesSolvatochromism, Fluorescence quenching/enhancement researchgate.netresearchgate.net
Organic ElectronicsOLEDs, DSSCsPhotochromism, Fluorescence researchgate.net
CatalysisOrganocatalysts, LigandsHeterocyclic structure bldpharm.de

Q & A

Q. What are the primary mechanisms through which aminoquinazoline derivatives like compound 9d exert their antitumor effects?

Aminoquinazoline derivatives, such as compound 9d, induce oxidative stress by disrupting glutathione (GSH) metabolism, leading to reactive oxygen species (ROS) accumulation and mitochondrial membrane depolarization. Concurrently, they block cell cycle progression at the G1 phase by inhibiting aminoacyl-tRNA biosynthesis, which disrupts protein synthesis critical for proliferation. These dual mechanisms synergize to trigger apoptosis in cancer cells like A549 .

Q. What experimental approaches are recommended for assessing the cytotoxic effects of aminoquinazoline derivatives in vitro?

  • MTT assay : Measure cell viability via optical density at 490 nm after 16–32 hours of treatment.
  • Flow cytometry : Quantify cell cycle arrest using propidium iodide staining.
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to monitor intracellular oxidative stress.
  • Metabolomics : Apply UPLC/Q-TOF MS to profile metabolic changes (e.g., GSH, phosphatidylcholine levels) .

Q. How should researchers design a metabolomics study to investigate aminoquinazoline-induced metabolic perturbations?

  • Sample preparation : Treat cells (e.g., 5 × 10⁶ A549 cells) with 600 nM compound 9d for 24 hours. Quench metabolism with 80% methanol, followed by lyophilization and reconstitution in acetonitrile/water.
  • Instrumentation : Use UPLC/Q-TOF MS with a C18 column and 0.1% formic acid/ACN gradient.
  • Data processing : Perform multivariate analysis (PCA, OPLS-DA) in SIMCA-P and validate pathways via HMDB/METLIN .

Advanced Research Questions

Q. How can metabolomics data be analyzed to identify key metabolic pathways affected by aminoquinazoline treatment?

  • Multivariate statistics : Use OPLS-DA to distinguish treatment groups and identify significant metabolites (VIP > 1.0, p < 0.05).
  • Pathway mapping : Highlight dysregulated pathways (e.g., glutathione metabolism, glycerophospholipid turnover) based on fold changes and KEGG enrichment.
  • Validation : Confirm findings with orthogonal assays (e.g., enzymatic activity assays for GSH reductase) .

Q. What strategies are effective in resolving contradictory findings between gene expression data and metabolic pathway alterations in aminoquinazoline studies?

  • Multi-omics integration : Correlate transcriptomic data (e.g., EGFR pathway genes) with metabolomic profiles (e.g., GSH/GSSG ratios) to identify regulatory nodes.
  • Time-course experiments : Assess temporal changes in ROS levels and cell cycle markers (e.g., cyclin D1) to pinpoint causality.
  • Knockdown/overexpression models : Validate metabolic targets (e.g., GCLM for GSH synthesis) using siRNA or CRISPR .

Q. How can researchers optimize experimental reproducibility in aminoquinazoline pharmacodynamic studies?

  • Standardize cell culture : Use ≤5 passages of A549 cells, maintain consistent seeding density (e.g., 1 × 10⁴ cells/well).
  • QC in metabolomics : Include pooled quality control samples to monitor instrument drift and normalize batch effects.
  • Pre-registration : Document analytical parameters (e.g., collision energy ramps in MS/MS) and statistical thresholds (p-value, FDR) .

Q. What advanced statistical models are suitable for analyzing dose-dependent effects of aminoquinazoline derivatives?

  • Hierarchical modeling : Use mixed-effects models to account for inter-experiment variability.
  • Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ and assess cooperativity.
  • Network pharmacology : Integrate protein interaction networks (e.g., STRING) to predict off-target effects .

Methodological Best Practices

Q. How should researchers validate the specificity of aminoquinazoline-induced metabolic changes?

  • Isotope tracing : Use ¹³C-labeled glucose or glutamine to track flux through glycolysis/TCA cycle.
  • Rescue experiments : Supplement cells with metabolites (e.g., exogenous GSH) to reverse oxidative stress phenotypes.
  • Cross-model validation : Compare results across cell lines (e.g., H1975 vs. A549) to confirm pathway conservation .

Q. What are the critical considerations for integrating multi-omics data in aminoquinazoline mechanism studies?

  • Data normalization : Apply quantile normalization or ComBat to remove technical variability.
  • Pathway crosstalk : Use tools like MetaboAnalyst or Cytoscape to map metabolite-gene interactions.
  • Machine learning : Train random forest models to classify responders/non-responders based on omics signatures .

Q. How can researchers address batch effects in large-scale metabolomics studies of aminoquinazoline derivatives?

  • Randomization : Distribute samples from treatment/control groups across MS batches.
  • Internal standards : Spike-in deuterated analogs (e.g., d₄-GSH) for retention time alignment.
  • Post-hoc correction : Apply PCA-based batch correction or ComBat in R .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.